molecular formula C15H19FN2O2 B5160341 N-cycloheptyl-N'-(2-fluorophenyl)oxamide

N-cycloheptyl-N'-(2-fluorophenyl)oxamide

Cat. No.: B5160341
M. Wt: 278.32 g/mol
InChI Key: ZCIGXBUETRXPIV-UHFFFAOYSA-N
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Description

N-cycloheptyl-N'-(2-fluorophenyl)oxamide is a substituted oxamide derivative characterized by a central oxamide core (-NH-CO-CO-NH-) with a cycloheptyl group attached to one nitrogen atom and a 2-fluorophenyl group to the other. Oxamides are a class of diamides known for their structural rigidity, hydrogen-bonding capabilities, and diverse applications in agrochemistry, pharmaceuticals, and materials science.

Properties

IUPAC Name

N-cycloheptyl-N'-(2-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c16-12-9-5-6-10-13(12)18-15(20)14(19)17-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIGXBUETRXPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-N’-(2-fluorophenyl)oxamide typically involves the reaction of cycloheptylamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then converted to the oxamide by the addition of oxalyl chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of N-cycloheptyl-N’-(2-fluorophenyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N’-(2-fluorophenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the 2-fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-cycloheptyl-N’-(2-fluorophenyl)oxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N’-(2-fluorophenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxamide Derivatives

Substituent Effects on Physical Properties

The physical properties of oxamides are highly dependent on N-substituents. Below is a comparative analysis:

Compound Name Substituents Melting Point (°C) Solubility Profile Key References
N-cycloheptyl-N'-(2-fluorophenyl)oxamide Cycloheptyl, 2-fluorophenyl Not reported Likely low water solubility; soluble in polar aprotic solvents (e.g., DMF)
Oxamide (unsubstituted) None ~419 (decomposes) Very low solubility in water
N,N'-diethyloxamide Two ethyl groups ~50 Hygroscopic; soluble in nonpolar solvents
N-benzyl-N'-(2-hydroxyphenyl)oxamide Benzyl, 2-hydroxyphenyl Not reported Moderate solubility in polar solvents due to hydroxyl group
N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide 2-ethoxyphenyl, 2-ethylphenyl Not reported Likely soluble in organic solvents (e.g., ethanol)

Key Observations :

  • Melting Points : Bulkier substituents (e.g., cycloheptyl) likely increase melting points compared to alkyl-substituted oxamides due to stronger van der Waals interactions .
Example Syntheses:
  • N-cyclohexyl-2-(4-fluorophenyl)acetamide (): Synthesized via a multicomponent reaction using 4-fluorobenzaldehyde, propylamine, acetic acid, and cyclohexylisocyanide (81% yield). The cyclohexyl group here is less bulky than cycloheptyl, which may simplify purification .
  • 2-Chloro-N-(4-fluorophenyl)acetamide (): Prepared from 2-chlorophenylglyoxyl chloride and cyclohexylamine, highlighting the use of halogenated intermediates .

Comparison with Target Compound :
The synthesis of this compound would likely require:

Oxalyl chloride activation : Reacting oxalic acid derivatives with cycloheptylamine and 2-fluoroaniline.

Steric challenges : The cycloheptyl group may slow reaction kinetics compared to smaller amines .

Spectroscopic and Electronic Properties

UV-Vis spectra of oxamides exhibit two absorption bands: a weak band (310–240 nm) and a strong band (250–180 nm) . Substituents influence these transitions:

  • Fluorophenyl groups: May redshift absorption due to conjugation with the oxamide core, similar to arylhydrazono-thiazole derivatives () .
  • Cycloalkyl groups : Likely minimal electronic impact but may perturb crystal packing via steric effects .

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